molecular formula C10H5ClF3NO3S B12843873 8-Chloroquinolin-2-yl trifluoromethanesulfonate

8-Chloroquinolin-2-yl trifluoromethanesulfonate

Cat. No.: B12843873
M. Wt: 311.67 g/mol
InChI Key: SYVBWJJEVOUBIK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

8-Chloroquinolin-2-yl trifluoromethanesulfonate can be synthesized through the reaction of trifluoromethanesulfonic anhydride with 5-chloro-8-hydroxyquinoline . The reaction typically involves the following steps:

  • Dissolve 5-chloro-8-hydroxyquinoline in an appropriate solvent such as dichloromethane.
  • Add trifluoromethanesulfonic anhydride to the solution.
  • Stir the reaction mixture at a controlled temperature, usually around room temperature, for a specific period.
  • Purify the product using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using similar reaction conditions with appropriate adjustments for larger volumes and industrial equipment.

Chemical Reactions Analysis

Types of Reactions

8-Chloroquinolin-2-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonate group.

    Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions under suitable conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can modify the quinoline ring structure.

Scientific Research Applications

8-Chloroquinolin-2-yl trifluoromethanesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-chloroquinolin-2-yl trifluoromethanesulfonate and its derivatives involves interactions with molecular targets and pathways in biological systems. For example, quinoline derivatives are known to inhibit enzymes and interfere with DNA replication in pathogens, leading to their antimicrobial and anticancer activities . The exact molecular targets and pathways can vary depending on the specific derivative and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct chemical reactivity and properties

Properties

Molecular Formula

C10H5ClF3NO3S

Molecular Weight

311.67 g/mol

IUPAC Name

(8-chloroquinolin-2-yl) trifluoromethanesulfonate

InChI

InChI=1S/C10H5ClF3NO3S/c11-7-3-1-2-6-4-5-8(15-9(6)7)18-19(16,17)10(12,13)14/h1-5H

InChI Key

SYVBWJJEVOUBIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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